1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a naphthoquinone core fused with an imidazole ring, which is further substituted with a methoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities
Mechanism of Action
The mechanism of action of 1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione
- 1-methoxy-1H-naphtho[2,3-d]imidazole-4,9-dione
- 2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione
Uniqueness
1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to the presence of both methoxy and phenyl substituents, which can enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
Molecular Formula |
C18H12N2O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-methoxy-2-phenylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C18H12N2O3/c1-23-20-15-14(19-18(20)11-7-3-2-4-8-11)16(21)12-9-5-6-10-13(12)17(15)22/h2-10H,1H3 |
InChI Key |
GXBQFRLCIWCMLW-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C(=O)C3=CC=CC=C3C2=O)N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.